![molecular formula C15H10ClN3O2 B12555861 4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid CAS No. 144259-34-7](/img/structure/B12555861.png)
4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid typically involves the reaction of 2-chloroquinazoline with 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinazoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaHCO3)
Oxidation Reactions: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane)
Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran)
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives
Oxidation Reactions: Quinazoline N-oxides
Reduction Reactions: Reduced quinazoline derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties. It has shown promising results in preclinical studies for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- 4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoic acid
- 2-(Quinazolin-4-ylamino)acetic acid hydrochloride
- 4-[(2-Hydroxyquinazolin-4-yl)amino]benzoic acid
Uniqueness
4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid stands out due to its unique chloro substitution on the quinazoline ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug development and other scientific applications .
特性
CAS番号 |
144259-34-7 |
|---|---|
分子式 |
C15H10ClN3O2 |
分子量 |
299.71 g/mol |
IUPAC名 |
4-[(2-chloroquinazolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H10ClN3O2/c16-15-18-12-4-2-1-3-11(12)13(19-15)17-10-7-5-9(6-8-10)14(20)21/h1-8H,(H,20,21)(H,17,18,19) |
InChIキー |
ROTQGOPACQWRKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)

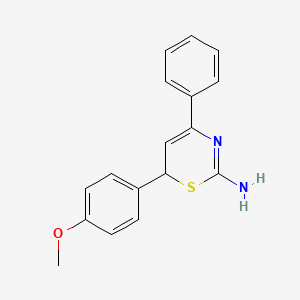
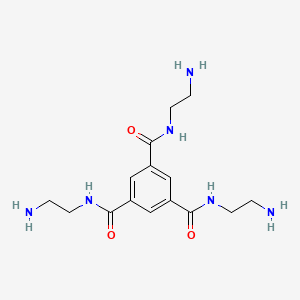
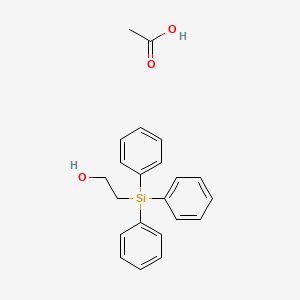

![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
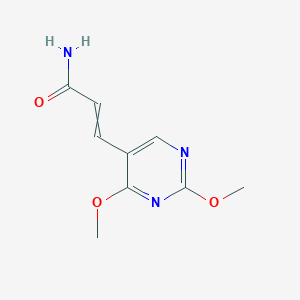
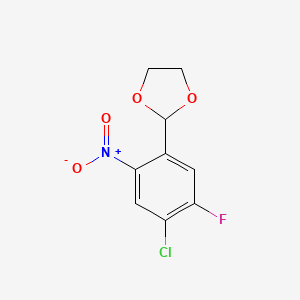
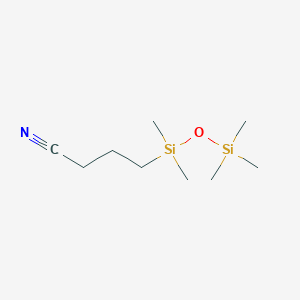
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)

